1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine
Overview
Description
“1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” is a chemical compound that contains a total of 26 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of benzo [d] [1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .
Molecular Structure Analysis
The molecular structure of “1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine” consists of a 1,3-benzodioxole ring system and a cyclopropane ring . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Scientific Research Applications
Anticancer Activity
The compound has been explored for its potential in cancer treatment. A study designed and synthesized derivatives of 1-benzo[1,3]dioxol-5-yl-indoles, which showed promising anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The derivatives demonstrated the ability to cause cell cycle arrest and induce apoptosis in cancer cells .
Cystic Fibrosis Treatment
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine derivatives have been identified as modulators of ATP-binding cassette transporters. These transporters are significant in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. Modulating these transporters can help in managing the disease .
Antimicrobial Properties
Research has indicated that the benzodioxole nucleus, which is part of the compound’s structure, can be leveraged to create compounds with antimicrobial properties. This application is crucial in developing new treatments for bacterial infections, especially in the face of rising antibiotic resistance .
Schistosomiasis Combatant
The compound’s derivatives have been investigated for their efficacy against schistosomiasis, a parasitic disease caused by trematode flatworms. This application is particularly relevant in tropical regions where the disease is endemic .
Epilepsy Management
Scientists have also explored the use of this compound in the management of epilepsy. The benzodioxole nucleus has been utilized to develop innovative compounds that can potentially counter the effects of epilepsy .
Pain Alleviation
The compound has been studied for its potential to alleviate pain. This is an important area of research, given the ongoing search for new analgesics that do not carry the risk of addiction associated with many current pain medications .
Tuberculosis Treatment
Given the compound’s antimicrobial properties, it has been considered for use in battling tuberculosis. This application is critical, considering tuberculosis remains one of the top infectious disease killers globally .
Inotropic and Vasodilatory Effects
A bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects, which are beneficial in treating heart conditions. This indicates the potential cardiovascular applications of the compound .
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine are ATP-Binding Cassette Transporters . These transporters play a crucial role in cellular processes by transporting various molecules across the intracellular and extracellular membranes .
Mode of Action
1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine acts as a modulator of ATP-Binding Cassette Transporters . It interacts with these transporters, influencing their function and leading to changes in the transport of molecules across the cell membranes .
Biochemical Pathways
The compound’s interaction with ATP-Binding Cassette Transporters affects various biochemical pathways. For instance, it has been shown to have anticancer activity against various cancer cell lines . This is achieved through its interaction with microtubules and their component protein, tubulin . By modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, it causes mitotic blockade and cell apoptosis .
Result of Action
The molecular and cellular effects of 1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine’s action include causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . These effects contribute to its anticancer activity .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(3-4-10)7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVKWJVDVINCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.